3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a methoxy group, a phenyl ring, and a carboxylic acid group attached to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes:
Condensation Reaction: Phenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Methoxylation: Introduction of the methoxy group at the 3-position.
Carboxylation: Introduction of the carboxylic acid group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
Uniqueness
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-7-9(11(14)15)13(12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJVBMFODQQPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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